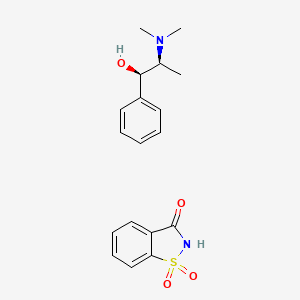![molecular formula C11H11ClOS B14441368 1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene CAS No. 74851-97-1](/img/structure/B14441368.png)
1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a chlorine atom and a sulfanyl group attached to a benzene ring, along with a methoxybuta-1,3-dien-2-yl substituent. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 1-chloro-4-nitrobenzene and 3-methoxybuta-1,3-diene.
Formation of Sulfanyl Group: The nitro group in 1-chloro-4-nitrobenzene is reduced to an amine, which is then converted to a thiol group using reagents like thiourea.
Coupling Reaction: The thiol group is then coupled with 3-methoxybuta-1,3-diene under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Addition Reactions: The diene moiety can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Diels-Alder Reaction: Dienophiles such as maleic anhydride under thermal conditions.
Major Products Formed
Phenolic Derivatives: Formed from nucleophilic substitution.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Cyclohexene Derivatives: Formed from Diels-Alder reactions.
Applications De Recherche Scientifique
1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The diene moiety can also participate in cycloaddition reactions, affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-methoxybenzene: Lacks the sulfanyl and diene groups, making it less reactive.
4-Chlorothiophenol: Contains a sulfanyl group but lacks the diene moiety.
1-Chloro-4-[(2-methoxyethyl)sulfanyl]benzene: Similar structure but with a different substituent on the sulfanyl group.
Uniqueness
1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene is unique due to the presence of both a sulfanyl group and a diene moiety, which confer distinct reactivity and potential biological activities. This combination of functional groups is not commonly found in other benzene derivatives, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
74851-97-1 |
|---|---|
Formule moléculaire |
C11H11ClOS |
Poids moléculaire |
226.72 g/mol |
Nom IUPAC |
1-chloro-4-(3-methoxybuta-1,3-dien-2-ylsulfanyl)benzene |
InChI |
InChI=1S/C11H11ClOS/c1-8(13-3)9(2)14-11-6-4-10(12)5-7-11/h4-7H,1-2H2,3H3 |
Clé InChI |
MUBILVNTAWLRCO-UHFFFAOYSA-N |
SMILES canonique |
COC(=C)C(=C)SC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


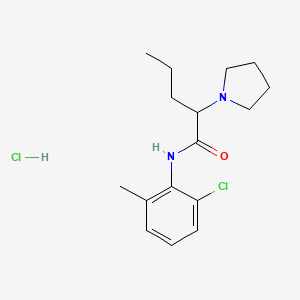
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)
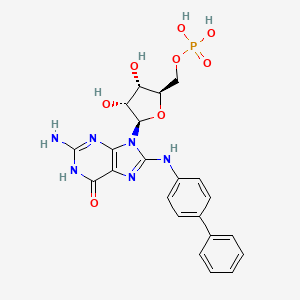
![N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14441320.png)
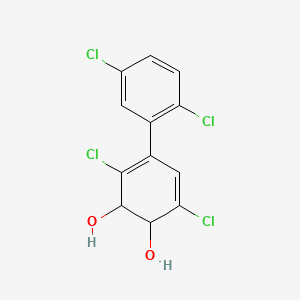
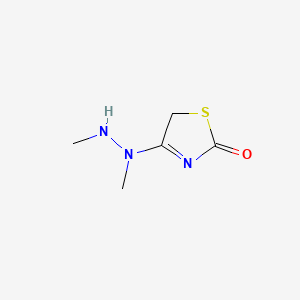
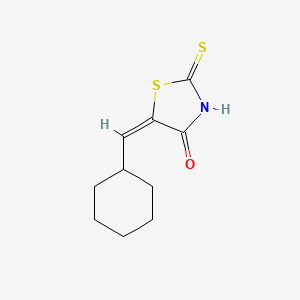
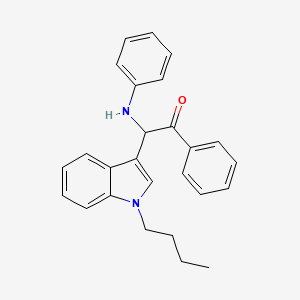
![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)




